

Technical Guide: N6-Benzoyl-Protected Adenine Morpholino Monomer

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Compound of Interest

Compound Name: *N6-Benzoyl-7'-O-DMT-morpholino adenine*

Cat. No.: *B12388712*

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Audience: Researchers, Scientists, and Drug Development Professionals Topic: Core Chemical Properties and Applications in Oligonucleotide Synthesis

This technical guide provides an in-depth overview of the N6-Benzoyl-protected adenine morpholino monomer, a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant therapeutic and research applications due to their high specificity, nuclease resistance, and low toxicity.^[1] This document details the monomer's chemical properties, its role in solid-phase synthesis, and relevant experimental protocols.

Core Chemical Properties

The subject of this guide is the adenine morpholino monomer, which features a benzoyl (Bz) protecting group on the exocyclic amine of the adenine base and a dimethoxytrityl (DMT) or trityl (Tr) group protecting the morpholino nitrogen. This protection scheme is essential for preventing unwanted side reactions during oligonucleotide synthesis. While the user query specified "7'-O-DMT," the standard monomer used in PMO synthesis features the DMT or Trityl group on the morpholino nitrogen, with the 7'-hydroxymethyl group being the site for phosphoramidite activation and subsequent linkage.

The data presented below corresponds to the N-protected, 7'-hydroxyl morpholino adenine precursor, which is subsequently converted into a phosphoramidite for synthesis.

Table 1: Physicochemical Properties of N6-Benzoyl-N-DMT/Trityl-7'-hydroxy-morpholino adenine

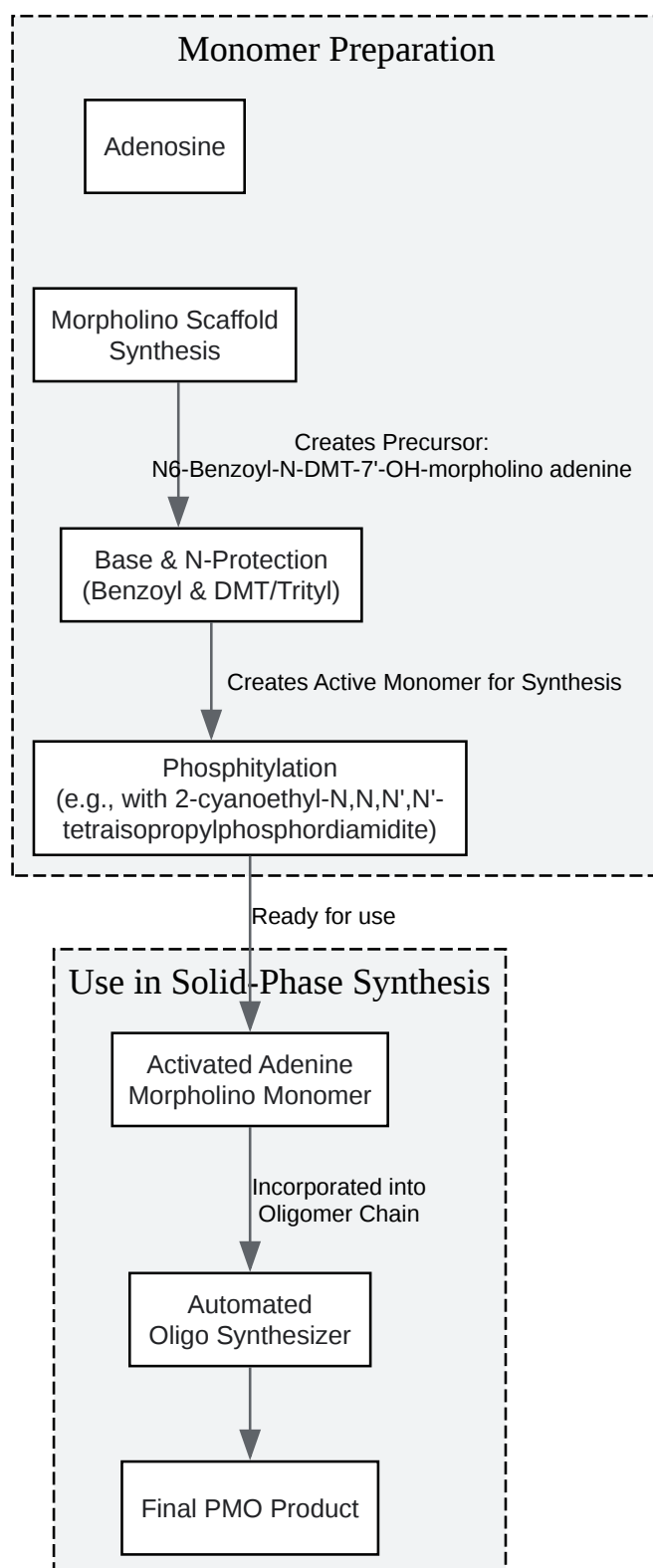
Property	Value	Source
Synonyms	N-DMTr-morpholino-A(Bz), N-[9-((2R,6S)-4-(bis(4-methoxyphenyl)(phenyl)methyl)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide	[2]
Molecular Formula	C38H36N6O5 (for DMT variant)	[2]
Molecular Weight	656.73 g/mol (for DMT variant)	[2]
Appearance	White Powder	[3]
Purity	≥95%	[2][3]
Storage	10°C - 25°C	[4]

Role in Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis

N6-Benzoyl-N-DMT-morpholino adenine is a key monomer for the assembly of PMOs on an automated solid-phase synthesizer.[5] PMOs are synthetic analogs of nucleic acids where the standard deoxyribose sugar-phosphate backbone is replaced by a morpholino ring and a neutral phosphorodiamidate linkage.[1][6][7] This modification confers remarkable stability against degradation by cellular nucleases.[1]

The synthesis of PMOs is a cyclic process involving the sequential addition of morpholino monomers to a growing chain attached to a solid support.[1] The N6-Benzoyl group on the adenine base and the N-DMT group on the morpholino ring are crucial protecting groups that are removed during the final cleavage and deprotection steps.

Logical Workflow: PMO Monomer Preparation and Use



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Caption: Workflow from precursor synthesis to use of the activated monomer in PMO assembly.

Experimental Protocols

The following section outlines the standard protocol for solid-phase synthesis of PMOs using phosphoramidite chemistry, which is applicable to the N6-Benzoyl-N-DMT-morpholino adenine monomer. This process is typically performed on an automated DNA/RNA synthesizer.^{[1][5]}

Protocol: Single Monomer Addition Cycle in PMO Synthesis

Objective: To couple one morpholino monomer to the growing oligonucleotide chain on a solid support.

Materials:

- Solid support with initiated PMO chain (e.g., controlled pore glass)
- Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)^[1]
- Coupling Solution:
 - Activated N6-Benzoyl-N-DMT-morpholino adenine phosphoramidite monomer
 - Activator (e.g., Ethylthiotetrazole - ETT)^[8]
 - Coupling solvent (e.g., Acetonitrile - CH₃CN)
- Optional Capping Solution: Acetic anhydride and N-methylimidazole
- Oxidation Solution: Iodine (I₂) solution
- Washing Solvents: Dichloromethane (DCM), Acetonitrile (CH₃CN)

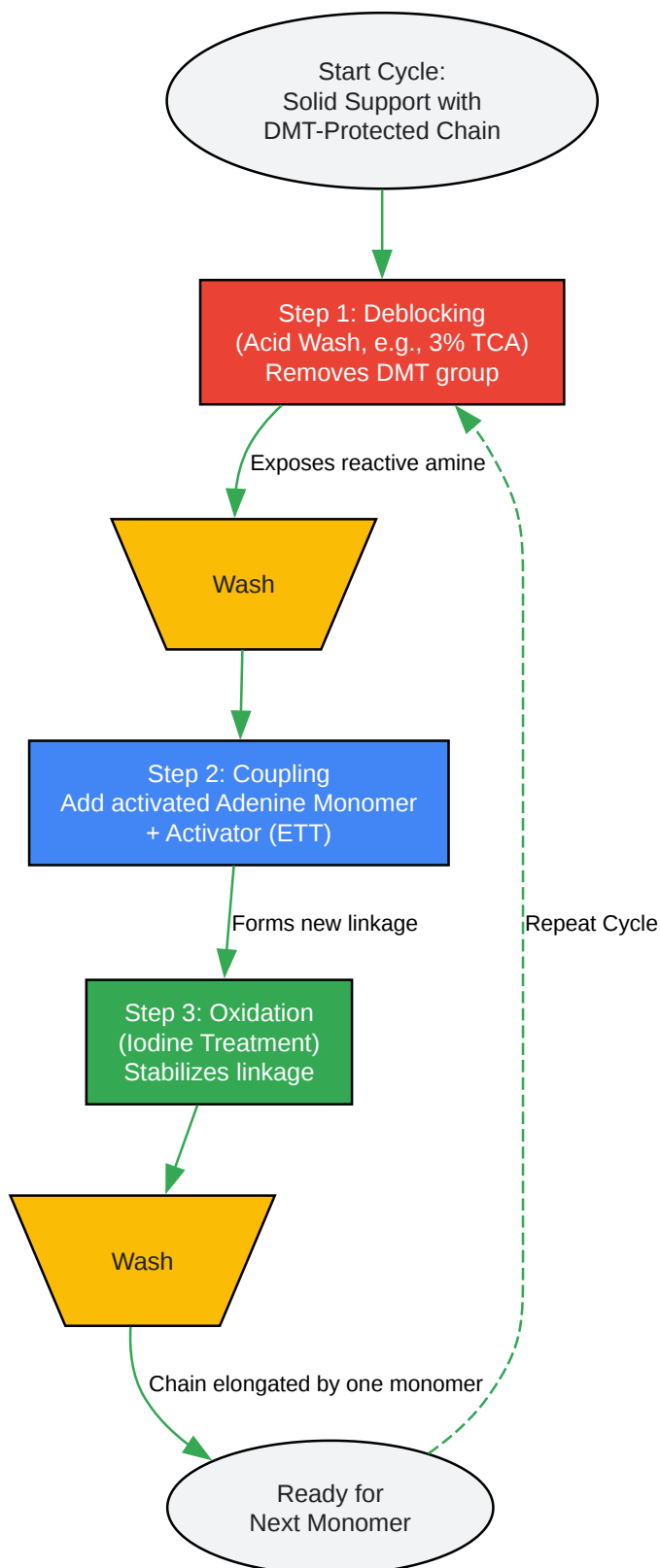
Methodology:

- Deblocking (De-tritylation):

- The solid support is washed with DCM.
- The Deblocking Solution (3% TCA in DCM) is passed through the synthesis column for 1-5 minutes to remove the DMT protecting group from the 5'-equivalent nitrogen of the last-added monomer, exposing a reactive secondary amine.[\[1\]](#)
- The support is thoroughly washed with DCM and then acetonitrile to remove the acid and prepare for coupling.[\[1\]](#)
- Coupling:
 - The activated N6-Benzoyl-N-DMT-morpholino adenine phosphoramidite and the activator (ETT) are prepared in the coupling solvent.[\[8\]](#)
 - This coupling solution is delivered to the synthesis column, where the activated monomer reacts with the deprotected amine on the growing chain. This step typically takes longer than standard DNA synthesis.[\[8\]](#)
 - The column is then washed with acetonitrile.
- Oxidation:
 - An iodine solution is introduced to oxidize the newly formed phosphite triester linkage to the more stable phosphorodiamidate linkage.
 - The support is washed with acetonitrile.
- Capping (Optional):
 - To prevent unreacted chains from elongating in subsequent cycles, a capping solution can be used to acetylate any free secondary amines. This step is crucial for ensuring the purity of the final full-length product.

This four-step cycle is repeated for each monomer in the desired sequence. After the final monomer is added, the completed PMO is cleaved from the solid support and the N6-benzoyl base protecting groups are removed using concentrated aqueous ammonia at an elevated temperature (e.g., 55°C for 16 hours).[\[1\]](#) The final product is then purified, typically by HPLC.[\[1\]](#)

Diagram: Solid-Phase PMO Synthesis Cycle



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Caption: The four-step cycle for the addition of a single morpholino monomer in solid-phase synthesis.

Conclusion

The N6-Benzoyl-N-DMT-morpholino adenine monomer is an indispensable reagent for the synthesis of high-purity phosphorodiamidate morpholino oligomers. Its chemical properties, particularly the strategic placement of benzoyl and DMT protecting groups, are optimized for the well-established phosphoramidite chemistry adapted for automated solid-phase synthesis. A thorough understanding of its characteristics and the associated synthesis protocols is fundamental for researchers and developers working to create novel antisense therapeutics and advanced molecular tools.

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